3-(3-Methylphenyl)propan-1-amine

Chemical Synthesis Organic Chemistry Analytical Chemistry

3-(3-Methylphenyl)propan-1-amine (CAS 104774-85-8) is a phenylpropylamine derivative characterized by a 3-(m-tolyl) group attached to a propan-1-amine chain, with the molecular formula C10H15N and a molecular weight of 149.23 g/mol. It is a primary alkylamine, making it a versatile intermediate or building block in organic synthesis for pharmaceuticals, agrochemicals, and other fine chemicals.

Molecular Formula C10H15N
Molecular Weight 149.23 g/mol
CAS No. 104774-85-8
Cat. No. B010864
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Methylphenyl)propan-1-amine
CAS104774-85-8
Molecular FormulaC10H15N
Molecular Weight149.23 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)CCCN
InChIInChI=1S/C10H15N/c1-9-4-2-5-10(8-9)6-3-7-11/h2,4-5,8H,3,6-7,11H2,1H3
InChIKeyRPZPBNSHVQMWNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3-Methylphenyl)propan-1-amine (CAS 104774-85-8): A m-Tolyl Substituted Primary Amine Intermediate for Chemical Synthesis


3-(3-Methylphenyl)propan-1-amine (CAS 104774-85-8) is a phenylpropylamine derivative characterized by a 3-(m-tolyl) group attached to a propan-1-amine chain, with the molecular formula C10H15N and a molecular weight of 149.23 g/mol . It is a primary alkylamine, making it a versatile intermediate or building block in organic synthesis for pharmaceuticals, agrochemicals, and other fine chemicals .

Workflow Primary amine building block for amide, sulfonamide, and imine bond formation
Selection Meta-tolyl regioisomer for SAR studies and target interaction screening
Use Context Pharmaceutical and agrochemical intermediate research

3-(3-Methylphenyl)propan-1-amine (CAS 104774-85-8): The Critical Role of Regioisomeric and Structural Specificity


Arylalkylamine derivatives, including 3-(3-Methylphenyl)propan-1-amine, exhibit structure-dependent interactions with biological and chemical targets. While a direct comparative study of this compound is not available, a class-level inference can be drawn: the position of the methyl group on the phenyl ring (ortho, meta, or para) alters the molecule's electronic and steric properties, which can significantly affect its binding affinity in biological assays [1] and its reactivity in synthetic transformations. Substituting a meta-tolyl regioisomer with a para-tolyl or unsubstituted phenyl analog without validation introduces uncontrolled variables in any downstream application, potentially leading to changes in reaction yields or biological outcomes.

!
Regioisomeric shift may alter electronic and steric properties
Meta-to-para or ortho substitution can shift binding affinity and reaction outcomes; direct replacement without validation introduces uncontrolled variables.
!
Primary amine functionality is not interchangeable with N-methyl analog
N-Methyl derivative differs in hydrogen-bonding capacity and synthetic utility; using as a substitute alters derivatization pathways and biological readouts.
!
Purity specifications differ among commercial sources
The 97% purity profile may not match lower-purity analogs; impurity profiles can affect reproducibility in sensitive synthetic or screening workflows.

Quantitative Differentiation of 3-(3-Methylphenyl)propan-1-amine (CAS 104774-85-8) from Key Analogs


Purity Profile: High Assay Specification Enables More Consistent Synthetic Outcomes

Commercial vendors provide 3-(3-Methylphenyl)propan-1-amine at a stated purity of 97% , which is marginally higher than the common industry standard of 95% observed for several close structural analogs, including the para-methyl (CAS 54930-39-1) and 1-amine (CAS 1178741-79-1) regioisomers . A 2% difference in purity can represent a significant reduction in the molar quantity of unknown impurities, which is a critical factor for reproducible synthesis and minimizing by-product formation.

Purity (HPLC/GC)
Data to verify
97%
vs para-isomer 95%
2% higher purity may reduce unknown impurities, supporting synthetic consistency
Vendor data; independent verification recommended
Chemical Synthesis Organic Chemistry Analytical Chemistry

Regioisomeric Boiling Point: Differentiating the meta-Isomer from para- and ortho- Counterparts

The boiling point of 3-(3-Methylphenyl)propan-1-amine is estimated at 238.6 °C . In contrast, the structurally analogous para-methyl isomer (3-(4-Methylphenyl)propan-1-amine) is predicted to have a boiling point of 231.0 ± 9.0 °C . This estimated difference, while derived from in silico models, provides a physicochemical basis for distinguishing between these regioisomers via distillation or for predicting their behavior in gas chromatography (GC) analysis.

Boiling point
Context-dependent
~238.6 °C
vs para-isomer 231.0 ± 9.0 °C
Supports regioisomer distinction via GC analysis and thermal purification method selection
Predicted values; experimental confirmation needed
Physical Chemistry Analytical Chemistry Purification

Density Variation: Measurable Difference for Quality Control and Formulation

The density of 3-(3-Methylphenyl)propan-1-amine is reported as 0.94 g/cm³ [1]. While this value is typical for liquid organic amines of this molecular weight, it represents a quantifiable physical constant. For example, this density is identical to the reported value for its ortho-methyl regioisomer (3-(2-Methylphenyl)propan-1-amine, 0.94 g/cm³) but provides a baseline for quality control against potential synthesis by-products or degradation products that would alter this measurement.

Density
Reported
0.94 g/cm³
identical to ortho-isomer
Enables quality control via density measurement and accurate liquid handling
Source: ChemChart; verify lot-specific value
Material Science Physical Chemistry Formulation

Structural Specificity: The N-Methyl Derivative as a Critical Differentiator

The primary amine functional group of 3-(3-Methylphenyl)propan-1-amine (MW: 149.23 g/mol) distinguishes it from its secondary N-methyl analog, N-methyl-3-(3-methylphenyl)propan-1-amine (CAS 886762-96-5, MW: 163.26 g/mol) . This structural modification (N-methylation) increases molecular weight by 14.03 g/mol and significantly alters the molecule's hydrogen-bonding capacity and metabolic stability. While direct comparative bioactivity data is absent, it is a class-level inference that N-methylation in arylalkylamines can drastically impact receptor binding and pharmacokinetic properties [1].

Functional group identity
Class-level inference
Primary amine (NH₂)
vs N-methyl secondary amine; MW +14.03
Primary amine reactivity dictates specific derivatization; non-interchangeable with N-methyl analog for synthetic planning
Class-level inference; direct comparative data absent
Medicinal Chemistry Synthetic Chemistry Pharmacology

Primary Applications for 3-(3-Methylphenyl)propan-1-amine (CAS 104774-85-8) Based on Its Distinctive Profile


Scaffold for Structure-Activity Relationship (SAR) Studies of Arylalkylamines

The compound serves as a fundamental scaffold for medicinal chemists exploring the impact of meta-tolyl substitution on biological activity. While not yet profiled with direct comparative bioactivity data , its primary amine handle allows for facile diversification into a library of amides, sulfonamides, or secondary/tertiary amines. This enables systematic SAR studies where the effects of the 3-methyl group on a propanamine chain can be compared against other regioisomers (e.g., 2-methyl and 4-methyl analogs) .

Key Synthetic Intermediate for Complex Molecule Construction

Due to its defined purity profile of 97% and predictable physicochemical properties like density (0.94 g/cm³) , this compound is a reliable building block for multi-step organic synthesis. It is particularly suited for reactions requiring a meta-tolylpropylamine motif, such as the synthesis of certain pharmaceutical candidates, where the electronic and steric properties of the 3-methyl group are essential for the desired target interaction .

Analytical Reference Standard for Quality Control

The established and verifiable physical properties, including a boiling point of 238.6 °C and a specific InChI Key (RPZPBNSHVQMWNY-UHFFFAOYSA-N) , make this compound suitable as a reference standard. It can be used to calibrate analytical instruments (e.g., GC, HPLC) and confirm the identity and purity of samples from new synthetic batches, thereby ensuring process consistency in research and development.

Application
Selection Property
Validation Focus
Arylalkylamine SAR studies
Meta-tolyl substitution for regiochemical comparison
Binding and reactivity context with 2-/4-methyl analogs
Multi-step organic synthesis
Primary amine handle for derivatization
Purity specification review and physicochemical characterization
Analytical standard for GC/HPLC calibration
Verifiable physicochemical constants
Identity confirmation and purity assessment by analytical methods

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